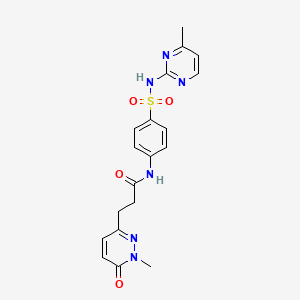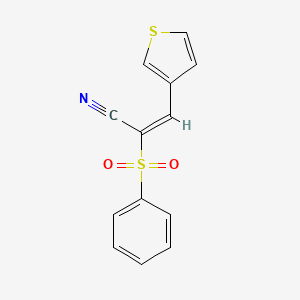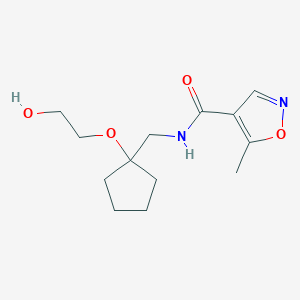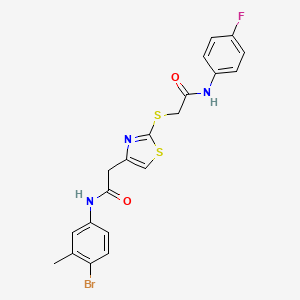
3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to the compound, involving pyridazine and pyrimidinyl groups, has been explored through various chemical reactions. For instance, derivatives of pyrido[3,4-d]pyridazine and related compounds exhibit potential biological activities, synthesized with the aim of discovering new active agents. These derivatives have been characterized by NMR and FT-IR spectroscopic analysis and crystal structure determination through X-ray diffraction, providing insights into the synthetic pathways and molecular structures of these compounds (Wójcicka et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through spectroscopic methods and X-ray crystallography, revealing the crystal structures and molecular geometries. For example, the study by Durgun et al. (2016) describes the synthesis, characterization, and structural analysis of a sulfonamide compound, providing comprehensive data on its molecular geometry, vibrational frequencies, and crystal structure, supported by DFT calculations (Durgun et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis in Heterocyclic Chemistry
A primary application of this compound is in the field of heterocyclic chemistry. It serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been used in preparing new hydrazo, dihydropyridazine, tetrahydropyridine, dihydropyridine, and pyranopyridine derivatives with known biological activities (Hafiz, Ramiz, & Elian, 2012). Similarly, this compound has been instrumental in synthesizing new pyrazole, pyridine, and pyrimidine derivatives, showcasing its versatility in producing a wide range of biologically active heterocyclic compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).
Antimicrobial and Antibacterial Activities
The derivatives synthesized using this compound have shown significant antimicrobial and antibacterial activities. For instance, a study on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, derived from this compound, revealed substantial effectiveness against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019). This indicates potential applications in developing new antimicrobial agents.
Structural Analysis and Crystallography
This compound has also been a subject of interest in structural analysis and crystallography. Studies have been conducted to determine the crystal structures of various derivatives, which helps in understanding their chemical properties and potential applications. For example, research on the crystal structure of methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, a derivative of this compound, provided insights into its molecular geometry and potential interactions (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Potential in Antitumor Activities
Another significant application is in the synthesis of compounds with potential antitumor activities. For instance, derivatives of this compound have been evaluated for their anticancer properties, showing promising results against various human cancer cell lines (Hafez & El-Gazzar, 2017). This suggests the compound's potential in cancer research and drug development.
Applications in Anticonvulsant and Muscle Relaxant Activities
Derivatives of this compound have also been synthesized and evaluated for their anticonvulsant and muscle relaxant activities, showcasing its potential in neurological therapeutic applications (Sharma, Verma, Sharma, & Prajapati, 2013).
Propiedades
IUPAC Name |
3-(1-methyl-6-oxopyridazin-3-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c1-13-11-12-20-19(21-13)24-30(28,29)16-7-3-14(4-8-16)22-17(26)9-5-15-6-10-18(27)25(2)23-15/h3-4,6-8,10-12H,5,9H2,1-2H3,(H,22,26)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUXZWBVXJYANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide](/img/structure/B2482099.png)
![5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2482100.png)
![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide](/img/structure/B2482105.png)
![3-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2482106.png)

![1-[(2-Benzoylbenzoyl)azanidyl]-2,4,6-triphenylpyridin-1-ium](/img/structure/B2482108.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2482109.png)
![9-(Methylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2482110.png)




![Ethyl 4-[(3-methoxy-4-phenoxycarbonyloxyphenyl)methylideneamino]benzoate](/img/structure/B2482119.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2482121.png)